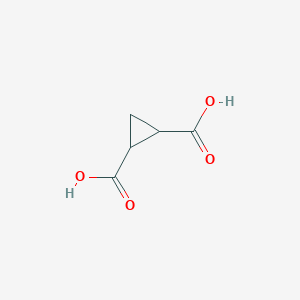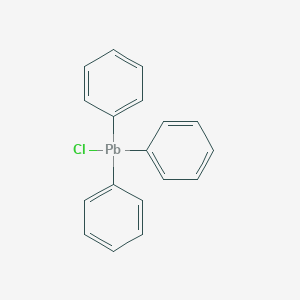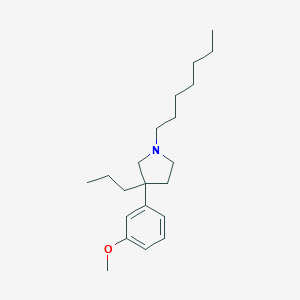
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine, also known as MPHPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MPHPP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity in the brain.
Mechanism Of Action
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine acts as a competitive antagonist of mGluR7, which means that it binds to the receptor and prevents the binding of its endogenous ligand, glutamate. This results in a decrease in the activity of mGluR7 and a reduction in the release of neurotransmitters such as GABA and glutamate. The exact mechanism by which mGluR7 regulates synaptic transmission and plasticity is not fully understood, but it is thought to involve the modulation of ion channels and intracellular signaling pathways.
Biochemical And Physiological Effects
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to reduce anxiety-like behavior in rats and mice, as well as to attenuate the development of tolerance to the analgesic effects of morphine. 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has also been shown to have antidepressant-like effects in mice and to reduce cocaine-seeking behavior in rats. These effects are thought to be due to the modulation of mGluR7 activity in various brain regions, including the prefrontal cortex, amygdala, and nucleus accumbens.
Advantages And Limitations For Lab Experiments
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR7, which means that it does not interact with other receptors or neurotransmitter systems. This makes it a useful tool for studying the specific role of mGluR7 in various physiological processes. 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine is also relatively stable and can be administered orally or intraperitoneally, which makes it easy to use in animal models. However, there are also some limitations to the use of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine in lab experiments. It has a relatively short half-life in vivo, which means that it needs to be administered frequently to maintain its effects. In addition, there may be some off-target effects of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine that have not yet been fully characterized.
Future Directions
There are several future directions for research on 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine and its role in various neurological disorders. One area of interest is the potential use of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine as a therapeutic agent for anxiety, depression, and addiction. Another area of interest is the development of more selective and potent mGluR7 antagonists that can be used to further elucidate the role of this receptor in synaptic transmission and plasticity. Finally, there is a need for more studies on the off-target effects of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine and its potential interactions with other neurotransmitter systems.
Synthesis Methods
The synthesis of 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine involves the reaction between 1-heptyl-3-bromo-3-(m-methoxyphenyl)propane and 1-pyrrolidinylpropan-2-one in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine in high yield and purity.
Scientific Research Applications
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It is a selective antagonist of mGluR7, which is a member of the metabotropic glutamate receptor family. mGluR7 is widely expressed in the brain and is involved in the regulation of synaptic transmission and plasticity, as well as in the modulation of various physiological processes. 1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine has been used to study the role of mGluR7 in various neurological disorders, including anxiety, depression, and addiction.
properties
CAS RN |
1507-65-9 |
|---|---|
Product Name |
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine |
Molecular Formula |
C21H35NO |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-heptyl-3-(3-methoxyphenyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C21H35NO/c1-4-6-7-8-9-15-22-16-14-21(18-22,13-5-2)19-11-10-12-20(17-19)23-3/h10-12,17H,4-9,13-16,18H2,1-3H3 |
InChI Key |
IBDXYXBQJWQQFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCCCCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)OC |
synonyms |
1-Heptyl-3-(m-methoxyphenyl)-3-propylpyrrolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



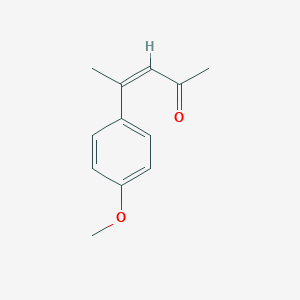

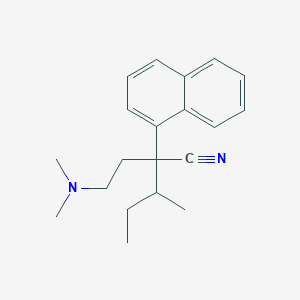
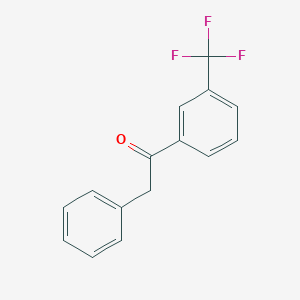
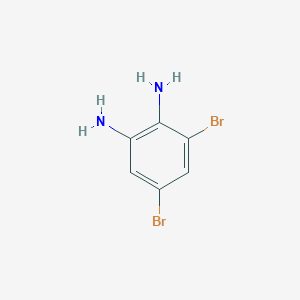
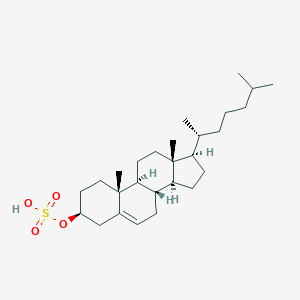
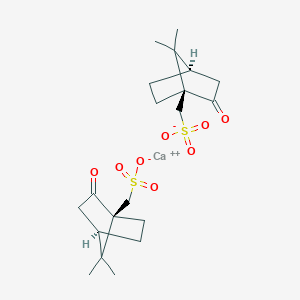
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
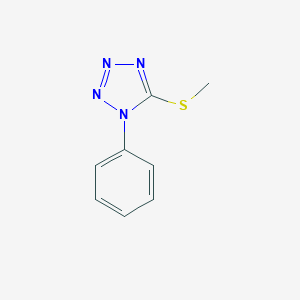
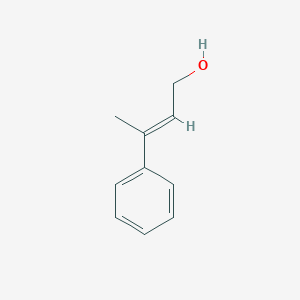
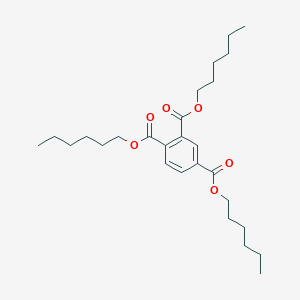
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
